molecular formula C9H11N5O B13535965 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one

3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13535965
M. Wt: 205.22 g/mol
InChI Key: HKPNCIKTWRVUPZ-UHFFFAOYSA-N
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Description

3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole moiety.

    Reduction: Reduction reactions can be used to modify the triazole ring or reduce any nitro groups if present.

    Substitution: The amino group and the triazole moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways.

    Binding to Receptors: It may bind to cellular receptors, modulating their activity.

    Interfering with DNA/RNA: The compound might interact with genetic material, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)pyridin-2(1h)-one: can be compared with other pyridinone derivatives and triazole-containing compounds.

    Pyridinone Derivatives: Compounds like 3-hydroxy-2-pyridinone or 2-pyridone.

    Triazole-Containing Compounds: Compounds such as 1,2,4-triazole or 1,2,3-triazole derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and potential biological activities. Its dual presence of a pyridinone core and a triazole moiety offers distinct reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

3-amino-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one

InChI

InChI=1S/C9H11N5O/c1-13-8(11-6-12-13)5-14-4-2-3-7(10)9(14)15/h2-4,6H,5,10H2,1H3

InChI Key

HKPNCIKTWRVUPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2C=CC=C(C2=O)N

Origin of Product

United States

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